Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features prominently in the synthesis of various tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable intermediate in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthetic routes, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the formyl group into an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs . Its formyl group and the specific positioning of functional groups within the bicyclic scaffold contribute to its unique properties .
Properties
IUPAC Name |
tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(14)10(9)8-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCRSHWOWXQVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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